N-((Z)-2-Benzo[1,3]dioxol-5-yl-1-diethylcarbamoyl-vinyl)-4-bromo-benzamide
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Overview
Description
(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, and a diethylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the bromophenyl group, and the final coupling with the diethylprop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide is explored for its potential as a drug candidate. Its pharmacological properties, including its efficacy, selectivity, and safety profile, are evaluated in preclinical and clinical studies.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Steviol glycosides
- Various benzodioxole derivatives
Uniqueness
What sets (2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]-N,N-diethylprop-2-enamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H21BrN2O4 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-24(4-2)21(26)17(23-20(25)15-6-8-16(22)9-7-15)11-14-5-10-18-19(12-14)28-13-27-18/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b17-11- |
InChI Key |
NTLJAYXNYZANSA-BOPFTXTBSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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